6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with a molecular formula of C18H30O17. This compound is an oligosaccharide, which means it is composed of a small number of monosaccharide units. It is found in various natural sources and has significant biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves multiple steps. One common method includes the protection of hydroxyl groups, glycosylation reactions, and subsequent deprotection steps. The reaction conditions often involve the use of protecting groups such as acetyl or benzyl groups to prevent unwanted reactions at specific hydroxyl sites. Glycosylation is typically carried out using glycosyl donors and acceptors in the presence of catalysts like Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds between monosaccharide units. This method is advantageous due to its specificity and mild reaction conditions. Additionally, large-scale chemical synthesis may employ automated synthesizers to streamline the process and increase yield .
Chemical Reactions Analysis
Types of Reactions
6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex oligosaccharides and glycoconjugates.
Biology: The compound is studied for its role in cellular processes and its interactions with proteins and enzymes.
Medicine: Research explores its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, influencing their activity and stability. It may also participate in signaling pathways by acting as a ligand for receptors or as a substrate for enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
- 6-[5-(3-{[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- 6-[4-(3-{[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-5,7-dihydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Uniqueness
What sets 6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid apart is its specific arrangement of hydroxyl and carboxyl groups, which confer unique chemical reactivity and biological activity. This structural uniqueness allows it to interact with a distinct set of molecular targets and participate in specific biochemical pathways .
Properties
Molecular Formula |
C12H18O13 |
---|---|
Molecular Weight |
370.26 g/mol |
IUPAC Name |
6-[2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H18O13/c13-1-2-3(14)8(18)12(24-2,11(21)22)25-10-6(17)4(15)5(16)7(23-10)9(19)20/h2-8,10,13-18H,1H2,(H,19,20)(H,21,22) |
InChI Key |
LXKVROZAJAYEQR-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(O1)(C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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